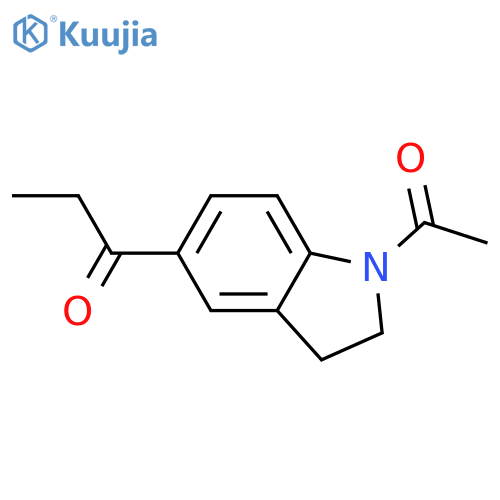Cas no 160968-91-2 (1-(1-Acetylindolin-5-yl)propan-1-one)

160968-91-2 structure
商品名:1-(1-Acetylindolin-5-yl)propan-1-one
1-(1-Acetylindolin-5-yl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(1-Acetylindolin-5-yl)propan-1-one
- 1-(1-acetyl-2,3-dihydroindol-5-yl)propan-1-one
- HSHULNOIEDSBFV-UHFFFAOYSA-N
- SCHEMBL5780390
- SB65002
- 1-acetyl-5-propionylindoline
- 160968-91-2
- DTXSID20629550
- 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)propan-1-one
- A906477
-
- インチ: InChI=1S/C13H15NO2/c1-3-13(16)11-4-5-12-10(8-11)6-7-14(12)9(2)15/h4-5,8H,3,6-7H2,1-2H3
- InChIKey: HSHULNOIEDSBFV-UHFFFAOYSA-N
- ほほえんだ: CCC(C1=CC2=C(N(C(C)=O)CC2)C=C1)=O
計算された属性
- せいみつぶんしりょう: 217.110278721g/mol
- どういたいしつりょう: 217.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
1-(1-Acetylindolin-5-yl)propan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM146442-1g |
1-(1-acetylindolin-5-yl)propan-1-one |
160968-91-2 | 95% | 1g |
$464 | 2021-08-05 | |
| Ambeed | A708297-1g |
1-(1-Acetylindolin-5-yl)propan-1-one |
160968-91-2 | 95+% | 1g |
$405.0 | 2025-02-21 | |
| Alichem | A199007509-1g |
1-(1-Acetylindolin-5-yl)propan-1-one |
160968-91-2 | 95% | 1g |
$429.07 | 2022-04-02 | |
| Chemenu | CM146442-1g |
1-(1-acetylindolin-5-yl)propan-1-one |
160968-91-2 | 95% | 1g |
$446 | 2023-03-06 |
1-(1-Acetylindolin-5-yl)propan-1-one 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
160968-91-2 (1-(1-Acetylindolin-5-yl)propan-1-one) 関連製品
- 16078-35-6(1,1'-(Indoline-1,5-diyl)diethanone)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:160968-91-2)1-(1-Acetylindolin-5-yl)propan-1-one

清らかである:99%
はかる:1g
価格 ($):364.0